Aqueous Basicity: TEG (pKa 13.6) vs Triethylamine (pKa 10.68) and TMG (pKa 13.0)
1,1,3,3-Tetraethylguanidine displays an aqueous pKa of ~13.6 for its conjugate acid, substantially exceeding triethylamine (pKa 10.68) . This 2.9 pKa-unit difference corresponds to an approximately 800‑fold higher proton-accepting capacity under identical aqueous conditions. TEG also surpasses 1,1,3,3-tetramethylguanidine (TMG, pKa 13.0) by ~0.6 pKa units [1], confirming that ethyl substitution enhances guanidine basicity relative to methyl substitution.
| Evidence Dimension | pKa of conjugate acid in water |
|---|---|
| Target Compound Data | pKa ~13.6 (1,1,3,3-tetraethylguanidine) |
| Comparator Or Baseline | Triethylamine pKa 10.68; TMG pKa 13.0 |
| Quantified Difference | ΔpKa ≈ −2.9 vs triethylamine; ΔpKa ≈ −0.6 vs TMG |
| Conditions | Aqueous solution, conjugate acid pKa values |
Why This Matters
TEG can quantitatively deprotonate substrates (e.g., alcohols, thiols, weakly acidic C–H bonds) that triethylamine cannot, enabling synthetic routes where TMG offers insufficient driving force.
- [1] Wikipedia. 1,1,3,3-Tetramethylguanidine. Acidity (pKa): 13.0±1.0 (conjugate acid in water). https://en.wikipedia.org/wiki/1,1,3,3-Tetramethylguanidine (accessed 2025). View Source
